molecular formula C24H35Cl2N5O3S B15126388 Tachykinin angatonist 1

Tachykinin angatonist 1

Cat. No.: B15126388
M. Wt: 544.5 g/mol
InChI Key: OQXJUJDDCWHRLA-UHFFFAOYSA-N
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Description

Tachykinin antagonist 1 is a compound that inhibits the action of tachykinins, a family of neuropeptides that includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in various physiological processes such as pain transmission, inflammation, and smooth muscle contraction. Tachykinin antagonist 1 specifically targets the neurokinin 1 receptor, which is the primary receptor for substance P .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tachykinin antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a protected amino acid derivative, followed by a series of coupling reactions to form the peptide backbone. The final step often involves deprotection and purification to obtain the desired compound .

Industrial Production Methods

Industrial production of tachykinin antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tachykinin antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of tachykinin antagonist 1 include:

Major Products

The major products formed from these reactions include various intermediates and the final tachykinin antagonist 1 compound. These intermediates often require further purification and characterization to ensure the desired structure and activity .

Scientific Research Applications

Tachykinin antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of neuropeptides and their receptors.

    Biology: Employed in research on pain transmission, inflammation, and other physiological processes mediated by tachykinins.

    Medicine: Investigated for its potential therapeutic applications in conditions such as chronic pain, depression, and chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin 1 receptor

Mechanism of Action

Tachykinin antagonist 1 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of pain signals and reduces inflammation. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that prevent receptor activation .

Comparison with Similar Compounds

Similar Compounds

Several other compounds are similar to tachykinin antagonist 1, including:

Uniqueness

Tachykinin antagonist 1 is unique due to its high selectivity and potency for the neurokinin 1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties .

Properties

Molecular Formula

C24H35Cl2N5O3S

Molecular Weight

544.5 g/mol

IUPAC Name

4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide

InChI

InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34)

InChI Key

OQXJUJDDCWHRLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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